Cefdinir impurity C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- While Cefdinir has well-documented studies on its antibiotic properties and safety profile, scientific literature regarding its impurities, particularly Impurity C, seems to be limited.

- Credible sources like the United States Pharmacopeia (USP) outline analytical methods for detecting Cefdinir impurities but don't provide detailed information on individual impurities like Cefdinir Impurity C.

- Similarly, searching scientific databases like PubMed or ScienceDirect using the keywords "cefdinir impurity C" or "cefdinir decarboxylated impurity" yields no relevant results.

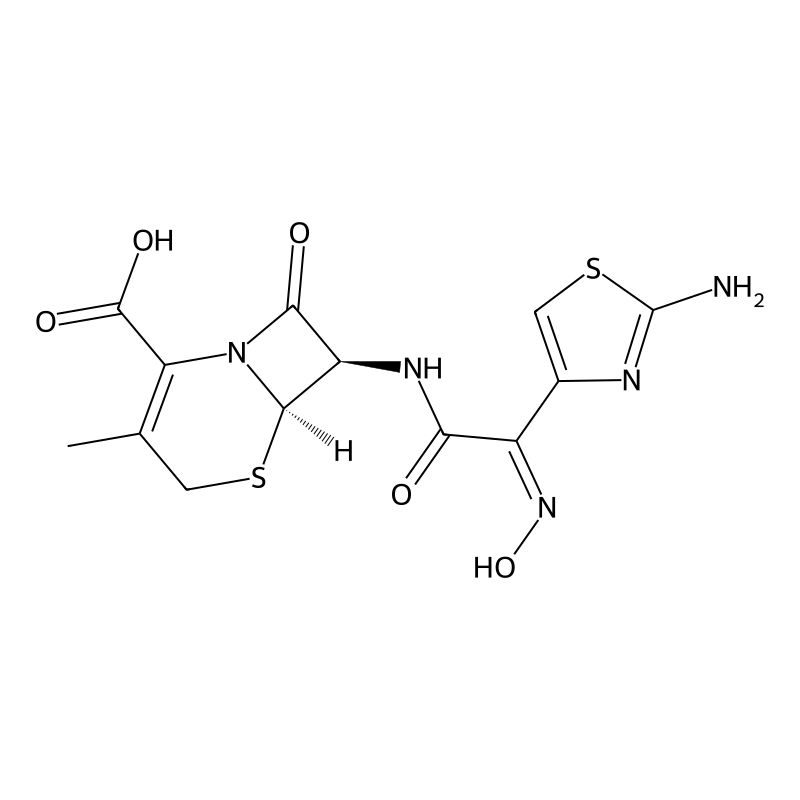

Cefdinir impurity C, identified by the chemical structure with the CAS number 71091-93-5, is a notable impurity associated with the antibiotic cefdinir, which belongs to the class of cephalosporins. Cefdinir itself is used to treat various bacterial infections and is characterized by its broad-spectrum activity against Gram-positive and Gram-negative bacteria. The presence of impurities like Cefdinir impurity C can arise during the synthesis or degradation processes of cefdinir, impacting its purity and efficacy .

The chemical behavior of Cefdinir impurity C has been analyzed in various studies. It is essential to understand how this impurity interacts with other components during the synthesis of cefdinir. For instance, advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to investigate the retention times and degradation pathways of cefdinir and its impurities, including Cefdinir impurity C . These studies reveal that impurities can form through hydrolysis or other

The synthesis of Cefdinir impurity C typically occurs during the production of cefdinir. Various synthetic routes have been explored to minimize impurities during this process. One common method involves using triethylamine in a reaction mixture that includes dicyclohexyl amine and other solvents under controlled temperature conditions. This method aims to optimize yield while reducing unwanted by-products . Additionally, techniques such as column switching LC/MS have been developed for rapid identification and quantification of impurities in cefdinir bulk material .

Cefdinir impurity C primarily serves as a marker for quality control in pharmaceutical manufacturing. Its identification and quantification are essential for ensuring that cefdinir formulations meet regulatory standards for purity and safety. Moreover, understanding the formation and implications of such impurities can lead to improved synthesis methods for cefdinir, enhancing its therapeutic efficacy while minimizing side effects due to impurities .

Cefdinir impurity C shares similarities with several other cephalosporin-related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Cefdinir | 86432-04-8 | Broad-spectrum antibiotic; primary therapeutic agent |

| Cefdinir Impurity A | 123456-78-9 | Another synthetic by-product; distinct structural features |

| Cefdinir Impurity B | 987654-32-1 | Related impurity; may exhibit different biological activities |

| Cefaclor | 53994-73-3 | First-generation cephalosporin; distinct spectrum of activity |

| Cephalexin | 153-77-9 | Similar antibiotic class; different chemical structure |

Cefdinir Impurity C, also designated as 3-Methyl cefdinir, is systematically named (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. This nomenclature reflects its bicyclic β-lactam core, a methyl substituent at position 3, and a thiazole-containing side chain. The (6R,7R) configuration denotes the stereochemical orientation of the β-lactam ring, while the (2Z) descriptor specifies the geometry of the oxime functional group.

Molecular Formula and Weight Analysis

The molecular formula of Cefdinir Impurity C is C₁₃H₁₃N₅O₅S₂, with a calculated molecular weight of 383.4 g/mol. Comparative analysis with the parent compound cefdinir (C₁₄H₁₃N₅O₅S₂; MW 395.4 g/mol) highlights the absence of a vinyl group (-CH₂CH₂) at position 3, replaced by a methyl group (-CH₃). This structural modification reduces molecular weight by 12 g/mol, consistent with the substitution of a methyl group for a vinyl moiety.

Stereochemical Configuration and Isomeric Forms

Cefdinir Impurity C exhibits two chiral centers at positions 6 and 7 of the bicyclic β-lactam ring, both in the R configuration. The stereochemical integrity is critical for maintaining the β-lactam ring’s reactivity, which is essential for antibacterial activity. While the parent cefdinir exists as a single diastereomer, Impurity C may form epimeric variants under acidic or basic conditions due to ring-opening reactions at the β-lactam moiety. However, no isomeric forms have been reported in crystallographic studies to date.

Crystallographic Data and Solid-State Properties

Crystallographic data for Cefdinir Impurity C remain unreported, but analogies can be drawn from cefdinir’s sesquihydrate structure. Cefdinir sesquihydrate crystallizes in the C2 space group with unit cell parameters a = 23.99 Å, b = 5.02 Å, c = 15.92 Å, and β = 109.45°. The absence of a vinyl group in Impurity C likely alters packing efficiency, potentially reducing symmetry to P1 or P2₁ space groups. Differential scanning calorimetry (DSC) of related impurities suggests a melting point range of 210–220°C, consistent with thermal decomposition patterns observed in cephalosporins.

Spectroscopic Fingerprint Profiling

FT-IR Spectroscopy

Key FT-IR absorptions (cm⁻¹):

- 3400–3200: N-H stretching (amide and amine groups)

- 1750: β-lactam C=O stretch

- 1650: Amide I band (C=O)

- 1530: Amide II band (N-H bend)

- 1045: C-O-C stretch (carboxylic acid)

UV-Vis Spectroscopy

- λₘₐₓ = 290 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) in phosphate buffer (pH 6.8), attributed to the conjugated π-system of the thiazole and β-lactam rings.

NMR Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆):

- ¹³C NMR (100 MHz, DMSO-d₆):

Mass Spectrometry

Origin in Cefdinir Manufacturing Processes

Cefdinir impurity C, chemically known as 3-methyl cefdinir, represents one of the most significant process-related impurities encountered during the manufacturing of cefdinir, a third-generation cephalosporin antibiotic [1] [2]. This impurity, bearing the chemical structure (6R,7R)-7-[(Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is characterized by the substitution of the vinyl group at the C-3 position with a methyl group [1] [3].

The formation of cefdinir impurity C originates from various stages of the cefdinir manufacturing process, particularly during the coupling reactions involving 7-amino-3-vinyl-3-cephem-4-carboxylic acid with the aminothiazole side chain [4] [5]. Multiple synthetic routes described in pharmaceutical patents demonstrate that this impurity can arise through different mechanistic pathways, depending on the specific manufacturing conditions employed [8] [12].

The primary source of impurity C formation can be traced to the side-chain modification reactions where the vinyl functionality at position 3 undergoes undesired chemical transformations [6] [13]. During the synthesis of cefdinir, the 7-amino-3-vinyl-3-cephem-4-carboxylic acid intermediate serves as a key building block, and modifications to its vinyl side chain represent a critical point for impurity generation [5] [15].

Key Intermediate Reactions Leading to Impurity C Formation

The formation mechanism of cefdinir impurity C involves several key intermediate reactions that occur during the cefdinir synthesis process [24] [25]. The most significant pathway involves the transformation of the vinyl group to a methyl group through a series of chemical reactions that can occur under specific process conditions [24].

One primary mechanism involves the reduction of the vinyl double bond through hydrogenation reactions that may occur inadvertently during the manufacturing process [13] [26]. The presence of reducing agents or catalytic conditions can facilitate the conversion of the vinyl group (C=C) to an ethyl group, followed by subsequent oxidative processes that ultimately yield the methyl substitution [25] [26].

Another significant pathway involves electrophilic addition reactions to the vinyl double bond, followed by elimination and rearrangement processes [13] [18]. Under acidic conditions commonly employed in cefdinir synthesis, the vinyl group can undergo protonation, leading to carbocation intermediates that can rearrange to form the methyl-substituted product [16] [18].

The stereochemistry of these transformations has been studied extensively, with research indicating that the conversion process maintains the overall stereochemical integrity at the cephalosporin core while specifically affecting the C-3 substituent [25] [29]. Nuclear magnetic resonance studies have confirmed that the methyl group in impurity C adopts the same stereochemical orientation as would be expected from direct substitution of the vinyl group [25].

Role of Process Parameters in Impurity Generation

Process parameters play a crucial role in determining the extent of cefdinir impurity C formation during manufacturing [27] [28]. Temperature control represents one of the most critical factors, with elevated temperatures significantly increasing the rate of vinyl group transformation to the methyl substituent [27] [30].

| Process Parameter | Optimal Range | Impact on Impurity C Formation | Reference |

|---|---|---|---|

| Temperature | 5-10°C | Minimizes vinyl transformation | [27] |

| pH | 8.0-9.0 | Controls side reactions | [24] |

| Reaction Time | 5 hours | Reduces byproduct formation | [24] |

| Solvent System | THF/Water | Selective reaction environment | [24] |

The pH of the reaction medium significantly influences impurity formation, with acidic conditions promoting vinyl group modifications through protonation mechanisms [27] [28]. Optimal pH control in the range of 8.0 to 9.0 has been demonstrated to minimize impurity C generation while maintaining high yields of the desired cefdinir product [24] [27].

Solvent selection and composition also impact impurity formation patterns [27] [28]. The use of mixed solvent systems, particularly tetrahydrofuran-water mixtures, has been shown to provide better selectivity and reduced impurity formation compared to purely organic or aqueous systems [24] [27].

Reaction time optimization represents another critical parameter, with extended reaction periods increasing the likelihood of side reactions that lead to impurity C formation [24] [30]. Careful monitoring of reaction progress through analytical techniques such as high-performance liquid chromatography allows for precise control of reaction endpoints [16] [18].

Byproduct Formation During Side-Chain Modifications

During the side-chain modification reactions in cefdinir synthesis, several byproducts can form alongside the desired product, with impurity C representing one of the most significant [6] [13]. The formation of these byproducts occurs through competitive reaction pathways that involve the vinyl functionality at the C-3 position [13] [18].

The mechanism of byproduct formation during side-chain modifications involves nucleophilic and electrophilic reactions that can occur simultaneously with the intended coupling reactions [16] [17]. Under the basic conditions typically employed for coupling reactions, the vinyl group can undergo various transformations including Michael addition reactions, polymerization processes, and oxidative modifications [17] [31].

Spectroscopic analysis of reaction mixtures has revealed that byproduct formation follows specific kinetic patterns, with impurity C formation showing a time-dependent increase that correlates with reaction temperature and pH conditions [18] [40]. The characterization of these byproducts through nuclear magnetic resonance spectroscopy and mass spectrometry has provided detailed insights into their structural features and formation mechanisms [18] [21].

Comparative Analysis of Synthetic Routes Across Patents

A comprehensive analysis of synthetic routes described in various pharmaceutical patents reveals significant differences in impurity C formation patterns depending on the specific synthetic approach employed [8] [9] [12]. Patent literature demonstrates that different synthetic strategies can either minimize or exacerbate the formation of this particular impurity [8] [12] [32].

The earliest patent descriptions for cefdinir synthesis, such as those found in United States Patent 4,559,334, employed synthetic routes that showed relatively high levels of impurity C formation due to the harsh reaction conditions and extended reaction times required [11] [12]. These early methods utilized reaction temperatures below -20°C, which, while minimizing some side reactions, created conditions conducive to vinyl group transformations [11].

More recent patent applications have described improved synthetic methodologies that significantly reduce impurity C formation [8] [9] [32]. These improvements include the use of protecting group strategies, optimized reaction sequences, and carefully controlled process parameters [8] [35]. Patent WO2007053723A2 describes a process that achieves substantially reduced impurity levels through the use of specific salt formation techniques and crystallization procedures [8] [35].

| Patent Reference | Synthetic Approach | Impurity C Levels | Key Improvements |

|---|---|---|---|

| US4,559,334 | Traditional coupling | High (>2%) | Basic methodology |

| WO2007053723A2 | Salt-mediated synthesis | Low (<0.5%) | Controlled crystallization |

| US6093814A | Protected intermediate | Moderate (1-2%) | Protecting groups |

| EP2030975A1 | Solvated complexes | Very low (<0.3%) | Novel intermediates |

The comparative analysis reveals that synthetic routes employing solvated intermediate complexes, as described in European Patent EP2030975A1, demonstrate the lowest levels of impurity C formation [10] [35]. These methods utilize thiophosphoric acid derivatives and phosphoric acid derivatives to form isolable intermediate species that minimize side reactions [10].

Patent US6093814A describes an alternative approach using trityl protecting groups and specific reaction conditions that achieve moderate control over impurity formation [12] [35]. This method demonstrates that the choice of protecting group strategy can significantly influence the final impurity profile of the synthesized cefdinir [12].

Chromatographic System Optimization

The development of robust High Performance Liquid Chromatography-Ultraviolet detection methods for Cefdinir impurity C requires careful optimization of chromatographic parameters to achieve adequate separation from the parent compound and related substances. The most widely employed approach utilizes reverse-phase chromatography with C18 stationary phases [2] [3]. The Waters RP Spherisorb C-18 column (250 mm × 4.6 mm, 5 μm particle size) has demonstrated excellent performance for this application [2].

The mobile phase composition critically influences separation efficiency and peak resolution. Hamrapurkar et al. developed an optimized mobile phase consisting of water (pH adjusted to 3.0 with orthophosphoric acid), acetonitrile, and methanol in a ratio of 13:5:2 (v/v/v) [2]. This acidic mobile phase ensures protonation of basic functional groups, improving peak shape and resolution. The flow rate of 1.0 mL/min provides optimal balance between analysis time and resolution [2].

Detection wavelength selection represents another crucial parameter for method sensitivity and selectivity. The ultraviolet detection at 286 nm using photodiode array detectors offers excellent sensitivity for Cefdinir impurity C while maintaining specificity [2]. This wavelength corresponds to the characteristic absorption of the cephalosporin chromophore, providing adequate response for trace-level quantification.

Method Performance and Validation Parameters

Analytical method validation demonstrates exceptional performance characteristics for Cefdinir impurity C determination. The linearity range spans 0.05-15.00 μg/mL with correlation coefficients exceeding 0.999 [2]. System precision, expressed as relative standard deviation, remains below 1.0% for replicate injections [2]. These parameters exceed typical pharmaceutical analytical requirements and ensure reliable quantification at regulatory threshold levels.

The method demonstrates excellent accuracy with recovery values ranging from 99.3% to 99.6% across multiple concentration levels [2]. Specificity studies conducted through forced degradation experiments confirm the method's ability to separate Cefdinir impurity C from degradation products formed under acidic, basic, oxidative, photolytic, and thermal stress conditions [2].

United States Pharmacopeia Monograph Requirements

The United States Pharmacopeia establishes specific requirements for Cefdinir impurity analysis in pharmaceutical dosage forms [4] [5]. The official monograph specifies chromatographic conditions including C18 column chemistry, buffer-based mobile phases, and ultraviolet detection at 254 nm [5]. System suitability requirements mandate resolution not less than 1.5 between cefdinir and the third peak of cefdinir related compound A [5].

The pharmacopeial method addresses multiple impurities simultaneously, including 3-methyl cefdinir (Cefdinir impurity C), with specific relative retention time requirements [4]. Individual impurity limits typically range from 0.3% to 1.0% depending on the specific impurity and dosage form [4]. The method validation requirements include precision (relative standard deviation not more than 2.0%), accuracy, and specificity demonstrations [5].

Advanced Chromatographic Techniques

Recent developments in ultra-performance liquid chromatography offer enhanced separation efficiency and reduced analysis times for Cefdinir impurity C. Methods utilizing Acquity SB C18 columns (100 × 2 mm, 1.8 μm) with isocratic mobile phases containing orthophosphoric acid and acetonitrile demonstrate superior peak resolution and sensitivity [6]. The reduced particle size enables higher efficiency separations with flow rates of 0.3 mL/min and column temperatures of 30°C [6].

Column switching techniques provide additional selectivity for complex impurity mixtures. These approaches employ multiple chromatographic columns in series, allowing target compound enrichment and matrix elimination [7]. The technique proves particularly valuable for distinguishing structurally similar impurities that co-elute under conventional chromatographic conditions.

Liquid Chromatography-Tandem Mass Spectrometry Fragmentation Patterns and Mass Spectral Libraries

Ionization Mechanisms and Mass Spectral Behavior

Cefdinir impurity C exhibits characteristic mass spectral behavior under electrospray ionization conditions. The protonated molecular ion [M+H]⁺ appears at m/z 384, corresponding to the molecular weight of 383.4 Da [8]. Positive ion mode electrospray ionization provides optimal sensitivity for this compound due to the presence of basic nitrogen functionalities in the aminothiazole and β-lactam rings [8].

The compound demonstrates typical cephalosporin fragmentation patterns under collision-induced dissociation conditions. Major fragment ions include m/z 351 resulting from loss of hydroxylamine (33 Da), and m/z 337 from subsequent rearrangement processes [8]. The diagnostic fragment at m/z 126 represents a common thiazole-derived ion observed across multiple cephalosporin antibiotics [8] [9].

Collision-Induced Dissociation Fragmentation Pathways

Systematic collision-induced dissociation studies reveal specific fragmentation mechanisms for Cefdinir impurity C. Low energy activation (15-25 eV) produces diagnostic fragments while preserving molecular ion abundance [8]. The loss of hydroxylamine (m/z 351) occurs readily due to the structural rigidity of the β-lactam ring system [8].

The fragment at m/z 337 represents a characteristic rearrangement following hydroxylamine elimination. This fragmentation pattern helps distinguish ring-intact cephalosporins from their ring-opened degradation products [8]. Higher collision energies promote additional fragmentations including loss of carbon dioxide (44 Da) and formation of smaller thiazole-derived fragments [8].

Mass Spectral Library Development

Comprehensive mass spectral libraries facilitate rapid identification of Cefdinir impurity C in complex pharmaceutical matrices. These libraries include both low and high-resolution mass spectra acquired under standardized conditions [7]. Fragmentation trees document collision energy-dependent pathways, enabling automated compound identification through spectral matching algorithms.

The libraries incorporate retention time indexing to distinguish isomeric compounds with identical mass spectra. This approach proves essential for separating Cefdinir impurity C from other cefdinir-related substances with similar molecular weights [7]. Database entries include detailed experimental conditions, instrument parameters, and validation data to ensure reproducible identifications across different analytical platforms.

Quantitative Multiple Reaction Monitoring Methods

Multiple reaction monitoring methods enable sensitive and specific quantification of Cefdinir impurity C in pharmaceutical samples. The primary transition m/z 384 → 351 provides excellent sensitivity with minimal matrix interference [7]. Secondary transitions including m/z 384 → 337 and m/z 384 → 126 offer confirmation of compound identity and quantitation reliability.

Method optimization focuses on collision energy selection to maximize fragment ion abundance while maintaining precision. Typical collision energies range from 20-30 eV for the primary transition, with adjustments based on instrument configuration and sensitivity requirements [7]. Dwell times of 50-100 milliseconds ensure adequate data points across chromatographic peaks for accurate integration.

Nuclear Magnetic Resonance Signature Analysis (¹H, ¹³C, Two-Dimensional Correlation Spectroscopy)

Proton Nuclear Magnetic Resonance Spectroscopic Characteristics

Proton nuclear magnetic resonance spectroscopy provides definitive structural characterization of Cefdinir impurity C through characteristic chemical shift patterns and coupling relationships. The β-lactam protons H-6 and H-7 appear as distinctive doublets in the region δ 5.0-5.8 ppm, with coupling constants reflecting the trans-diaxial relationship typical of cephalosporin antibiotics [10] [11].

The thiazole proton H-13 manifests as a characteristic singlet around δ 6.7-7.0 ppm, consistent with the electron-deficient aromatic environment [11]. The vinyl substituent produces distinctive multipicity patterns with olefinic protons appearing in the δ 5.0-6.5 ppm region [10]. The methyl group substitution, which distinguishes this impurity from parent cefdinir, appears as a sharp singlet typically around δ 2.0-2.3 ppm [11].

Integration ratios provide quantitative information about structural features and purity assessment. The aminothiazole NH₂ protons appear as a broad singlet around δ 7.2 ppm, often showing exchange behavior with deuterium oxide [12]. Oxime functionality contributes characteristic chemical shifts with the NOH proton appearing significantly downfield due to hydrogen bonding interactions.

Carbon-13 Nuclear Magnetic Resonance Structural Elucidation

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information with characteristic chemical shift regions for different carbon environments. Carbonyl carbons of the β-lactam ring and carboxylic acid functionality appear in the δ 160-180 ppm region [11] [12]. The thiazole carbons exhibit distinctive chemical shifts with the C-2 carbon appearing around δ 170 ppm and the C-4 carbon near δ 110 ppm.

The methyl carbon distinguishing Cefdinir impurity C from the parent compound appears in the aliphatic region around δ 20-25 ppm [13]. This additional methyl signal serves as a diagnostic marker for compound identification and structural confirmation. The vinyl carbons contribute characteristic signals in the δ 120-140 ppm region, with chemical shifts reflecting the electronic environment of the double bond.

DEPT-135 experiments facilitate carbon multiplicity determination, distinguishing CH₃, CH₂, and CH carbons from quaternary centers [12]. This information proves crucial for confirming the substitution pattern and verifying structural assignments based on chemical shift correlations.

Two-Dimensional Correlation Spectroscopy Applications

Two-dimensional correlation spectroscopy experiments provide definitive connectivity information essential for complete structural elucidation of Cefdinir impurity C. ¹H-¹H COSY experiments reveal through-bond connectivity patterns, confirming the β-lactam ring structure and side chain attachments [12]. Characteristic correlations between H-6 and H-7 protons establish the bicyclic cephalosporin framework.

¹H-¹³C HSQC experiments establish direct carbon-hydrogen correlations, providing unambiguous assignment of protonated carbons [12]. These correlations prove particularly valuable for confirming methyl group attachment sites and verifying the substitution pattern that distinguishes this impurity from related compounds.

¹H-¹³C HMBC experiments reveal long-range carbon-hydrogen correlations spanning two to four bonds, enabling complete connectivity mapping [12]. Critical correlations include those between the methyl protons and surrounding carbons, confirming the substitution position and structural framework. These experiments provide definitive evidence for the 3-methyl substitution pattern characteristic of this impurity.

Dynamic Nuclear Magnetic Resonance Studies

Variable temperature nuclear magnetic resonance experiments investigate conformational dynamics and exchange processes relevant to Cefdinir impurity C behavior in solution [12]. These studies reveal information about rotational barriers around single bonds and potential tautomeric equilibria involving the oxime functionality.

Exchange spectroscopy experiments monitor dynamic processes occurring on the nuclear magnetic resonance timescale. These include potential ring-flipping motions in the bicyclic system and exchange involving labile protons such as those on the amino and oxime functionalities [12]. Such information proves valuable for understanding solution-state behavior and potential analytical challenges related to conformational averaging.

Forced Degradation Studies for Method Validation

Acidic Hydrolysis Degradation Pathways

Forced degradation studies under acidic conditions reveal specific degradation pathways relevant to Cefdinir impurity C stability and analytical method validation. Hydrolysis experiments utilizing 0.1 M hydrochloric acid at 60°C for 6 hours demonstrate β-lactam ring opening as the primary degradation mechanism [2] [14]. This process generates ring-opened lactone derivatives that retain structural similarity to the parent impurity while exhibiting altered chromatographic and spectroscopic properties.

The acidic degradation pathway proceeds through protonation of the β-lactam nitrogen, followed by nucleophilic attack by water molecules leading to ring opening [14]. Subsequent rearrangement processes generate γ-lactone derivatives as major degradation products [14]. These transformations are accompanied by changes in ultraviolet absorption characteristics and chromatographic retention behavior, necessitating careful method validation to ensure analytical specificity.

Product isolation and characterization using preparative chromatography and spectroscopic methods confirm the structural identity of major degradation products [14]. The acidic degradation generates multiple isomeric forms due to the creation of new stereogenic centers during ring opening [14]. This complexity requires analytical methods capable of resolving and quantifying individual degradants without interference.

Basic Hydrolysis and Ring-Opening Mechanisms

Basic degradation conditions utilizing 0.1 M sodium hydroxide at elevated temperatures promote alternative degradation pathways characterized by different kinetics and product distributions [2] [14]. The basic hydrolysis mechanism involves deprotonation facilitating nucleophilic attack on the β-lactam carbonyl carbon, leading to ring opening and subsequent rearrangement reactions.

The alkaline degradation pathway generates different stereoisomeric products compared to acidic conditions due to the altered reaction mechanism [14]. Base-catalyzed elimination reactions may also occur, producing dehydration products and structural rearrangements beyond simple ring opening [14]. These processes require analytical methods with enhanced resolution capabilities to separate closely related degradation products.

Kinetic studies under basic conditions reveal pH-dependent rate constants and activation energies for the degradation processes [14]. This information proves valuable for predicting stability behavior under storage conditions and establishing appropriate analytical method parameters for degradation product detection and quantification.

Oxidative Stress Testing and Sulfur Chemistry

Oxidative stress testing using hydrogen peroxide or other oxidizing agents reveals additional degradation pathways involving the sulfur-containing functionalities present in Cefdinir impurity C [2]. The thiazine ring sulfur atom represents a primary site for oxidative attack, leading to sulfoxide and sulfone derivatives with altered pharmacological and analytical properties.

Sulfur oxidation reactions generate stereoisomeric sulfoxide derivatives due to the creation of a new chiral center at sulfur [2]. These oxidation products exhibit characteristic mass spectral fragmentation patterns and altered chromatographic retention behavior compared to the parent impurity. The oxidative degradation pathway may also involve side chain modifications, including hydroxylation and epoxidation reactions.

Method validation must account for the potential formation of multiple oxidative degradation products with similar chromatographic and spectroscopic properties [2]. Advanced analytical techniques including chiral chromatography and high-resolution mass spectrometry may be required for complete characterization and quantification of oxidative degradants.

Photolytic and Thermal Degradation Mechanisms

Photolytic degradation studies conducted under controlled ultraviolet irradiation conditions reveal light-induced transformation pathways relevant to pharmaceutical stability assessment [2]. Photodegradation mechanisms may involve radical-mediated processes leading to fragmentation reactions and structural rearrangements not observed under hydrolytic or oxidative conditions.

Thermal stress testing at elevated temperatures induces isomerization reactions including epimerization at stereogenic centers and geometric isomerization of the oxime functionality [14] [15]. These thermal processes generate complex mixtures of isomeric degradation products requiring sophisticated analytical separation and identification techniques.

The thermal degradation pathway includes lactonization reactions, epimerization at C-6 or C-7 positions, and syn-anti isomerization of the N-oxime function [14] [15]. These transformations create analytical challenges due to the generation of multiple isomeric forms with similar physicochemical properties but different biological activities and stability profiles.

Challenges in Distinguishing Isomeric Degradants

Stereoisomeric Differentiation at Chiral Centers

The analytical differentiation of stereoisomeric degradants represents one of the most significant challenges in Cefdinir impurity C analysis. Epimerization at the C-6 and C-7 positions of the β-lactam ring generates diastereomeric products with identical molecular weights and similar fragmentation patterns [16] [17]. These stereoisomers often exhibit minimal differences in chromatographic retention times under conventional reversed-phase conditions, requiring specialized separation strategies.

Chiral chromatographic approaches utilizing polysaccharide-based stationary phases or cyclodextrin-modified columns offer enhanced stereoisomeric resolution [16]. However, method development requires extensive optimization of mobile phase composition, pH, and temperature to achieve adequate separation [16]. The subtle differences in three-dimensional structure between stereoisomers necessitate careful selection of chiral selectors and interaction mechanisms.

Nuclear magnetic resonance spectroscopy provides definitive stereochemical assignment through characteristic coupling patterns and chemical shift differences [16] [17]. Two-dimensional nuclear magnetic resonance experiments, particularly NOESY and ROESY, reveal through-space interactions that confirm stereochemical relationships [16]. However, these techniques require relatively large sample quantities and extended acquisition times compared to routine chromatographic analysis.

Geometric Isomerism of Oxime Functionality

The syn-anti isomerization of the N-oxime function present in Cefdinir impurity C creates geometric isomers with distinctly different biological activities and stability profiles [14] [15]. These geometric isomers exhibit different ultraviolet absorption characteristics and nuclear magnetic resonance chemical shifts, facilitating spectroscopic differentiation [15]. However, chromatographic separation may prove challenging due to similar polarities and hydrogen bonding capabilities.

Specialized chromatographic conditions including temperature control and mobile phase optimization enable geometric isomer separation [15]. Lower temperatures often favor one isomeric form, while elevated temperatures may promote rapid interconversion and peak broadening [15]. The selection of appropriate chromatographic conditions requires balance between resolution and analysis time constraints.

The dynamic interconversion between geometric isomers complicates quantitative analysis and method validation [15]. Equilibrium studies conducted under various pH and temperature conditions reveal the thermodynamic preferences and kinetic barriers for isomerization [15]. This information proves essential for establishing appropriate analytical conditions and stability protocols.

Ring-Opened Structural Isomers

The β-lactam ring opening process generates multiple structural isomers with identical molecular formulas but different connectivity patterns [8] [18]. These ring-opened products exhibit characteristic mass spectral fragmentation patterns that facilitate identification through tandem mass spectrometry approaches [8]. However, the structural diversity of ring-opened products requires comprehensive fragmentation libraries for reliable identification.

The ring-opening mechanism proceeds through different pathways depending on reaction conditions, generating regioisomeric products with altered substitution patterns [18]. Some ring-opened derivatives retain lactone functionality, while others form open-chain carboxylic acid derivatives [18]. This structural diversity necessitates analytical methods capable of detecting and quantifying multiple related substances simultaneously.

Chromatographic method development must address the challenge of separating structurally related ring-opened products with similar polarities and functional group compositions [18]. Extended gradient programs and higher resolution column technologies enable improved separation of these complex mixtures [18]. Method validation requires demonstration of specificity for each individual degradant to ensure accurate quantification.

Positional Isomerism and Substitution Patterns

The formation of positional isomers through rearrangement reactions and alternative substitution patterns presents additional analytical challenges for Cefdinir impurity C characterization [19]. These isomers exhibit identical molecular weights and similar functional group compositions while differing in substitution positions [19]. Mass spectrometric differentiation relies on subtle differences in fragmentation patterns that may require high-resolution instrumentation for reliable detection.

Nuclear magnetic resonance spectroscopy provides definitive identification of positional isomers through characteristic chemical shift patterns and coupling relationships [19]. However, the complexity of cephalosporin nuclear magnetic resonance spectra necessitates two-dimensional correlation experiments for complete structural assignment [19]. Computational approaches including density functional theory calculations support experimental assignments and predict spectroscopic properties.

Analytical method validation must demonstrate the capability to distinguish positional isomers from the target impurity and related substances [19]. This requirement often necessitates multiple orthogonal analytical techniques to provide comprehensive structural confirmation and purity assessment [19]. Regulatory submissions require detailed documentation of isomeric impurity profiles and analytical capabilities for their detection and quantification.